molecular formula C21H19F2N7O3 B4375269 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4375269
M. Wt: 455.4 g/mol
InChI Key: JHZKSNHLYWALOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and significant therapeutic potential. The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a common motif in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, including condensation reactions, nucleophilic substitutions, and cyclization reactions. The starting materials often include aminopyrazoles, which undergo condensation with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve the use of acyclic reagents and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex molecules.

    Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and therapeutic potential. Its difluoromethyl and morpholinyl groups, in particular, contribute to its unique pharmacological profile .

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N7O3/c22-19(23)16-9-14(11-1-2-11)25-20-12(10-24-30(16)20)21(31)26-13-3-4-15(18-17(13)27-33-28-18)29-5-7-32-8-6-29/h3-4,9-11,19H,1-2,5-8H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZKSNHLYWALOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C5=NON=C45)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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